

Technical Guide: 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Cat. No.: B1328857

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CAS Number: 939793-18-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.^{[1][2][3]} This often leads to enhanced pharmacological activity.^{[1][2][3]} Pyridine and acetonitrile moieties are also common pharmacophores, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, and discusses its potential biological significance.

Chemical and Physical Properties

While specific experimental data for **2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile** is not extensively available in peer-reviewed literature, data from chemical suppliers and computational models provide a general profile of the compound.

Property	Value	Source
CAS Number	939793-18-7	[4]
Molecular Formula	C ₈ H ₅ F ₃ N ₂	[5]
Molecular Weight	186.13 g/mol	[4][5]
Appearance	White to off-white solid (predicted)	General observation for similar compounds
Storage	Store in a cool, dry, well-ventilated area, away from heat and oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term storage.	[6]

Note: Some properties are predicted or based on data for closely related analogs due to the limited availability of specific experimental data for this compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile** (CAS 939793-18-7) is not readily available in the published scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar cyanomethylpyridines. A common and effective method is the cyanation of a corresponding 2-(halomethyl)pyridine derivative.

Representative Experimental Protocol: Cyanation of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

This protocol is a general representation and may require optimization for the specific synthesis of **2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile**.

Materials and Reagents:

- 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

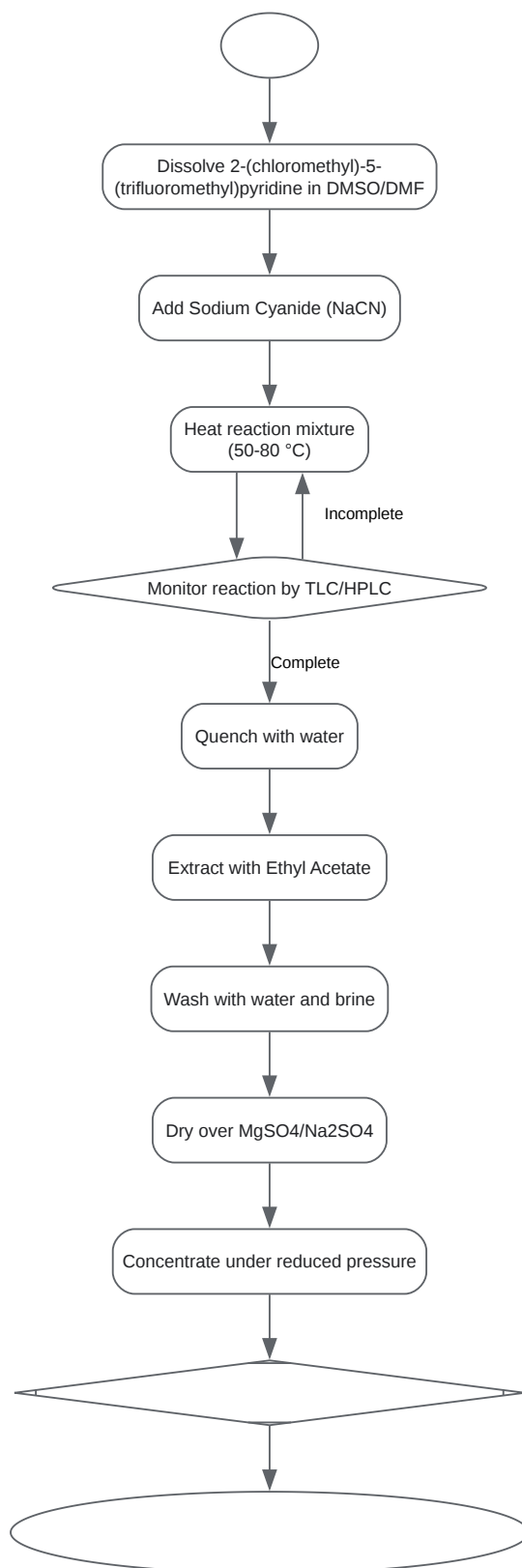
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-(chloromethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMSO or DMF.
- Add sodium cyanide (1.1 to 1.5 eq) portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
- Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature should be determined by reaction monitoring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature and quench by carefully adding deionized water.
- Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic layers and wash with deionized water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-(5-**

(Trifluoromethyl)pyridin-2-yl)acetonitrile.

Experimental Workflow Diagram



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Caption: A representative workflow for the synthesis of **2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile**.

Potential Biological Significance and Applications

While specific biological data for **2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile** is scarce, the broader class of trifluoromethylpyridine derivatives has shown significant activity in various therapeutic areas. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, properties that are highly desirable in drug candidates.

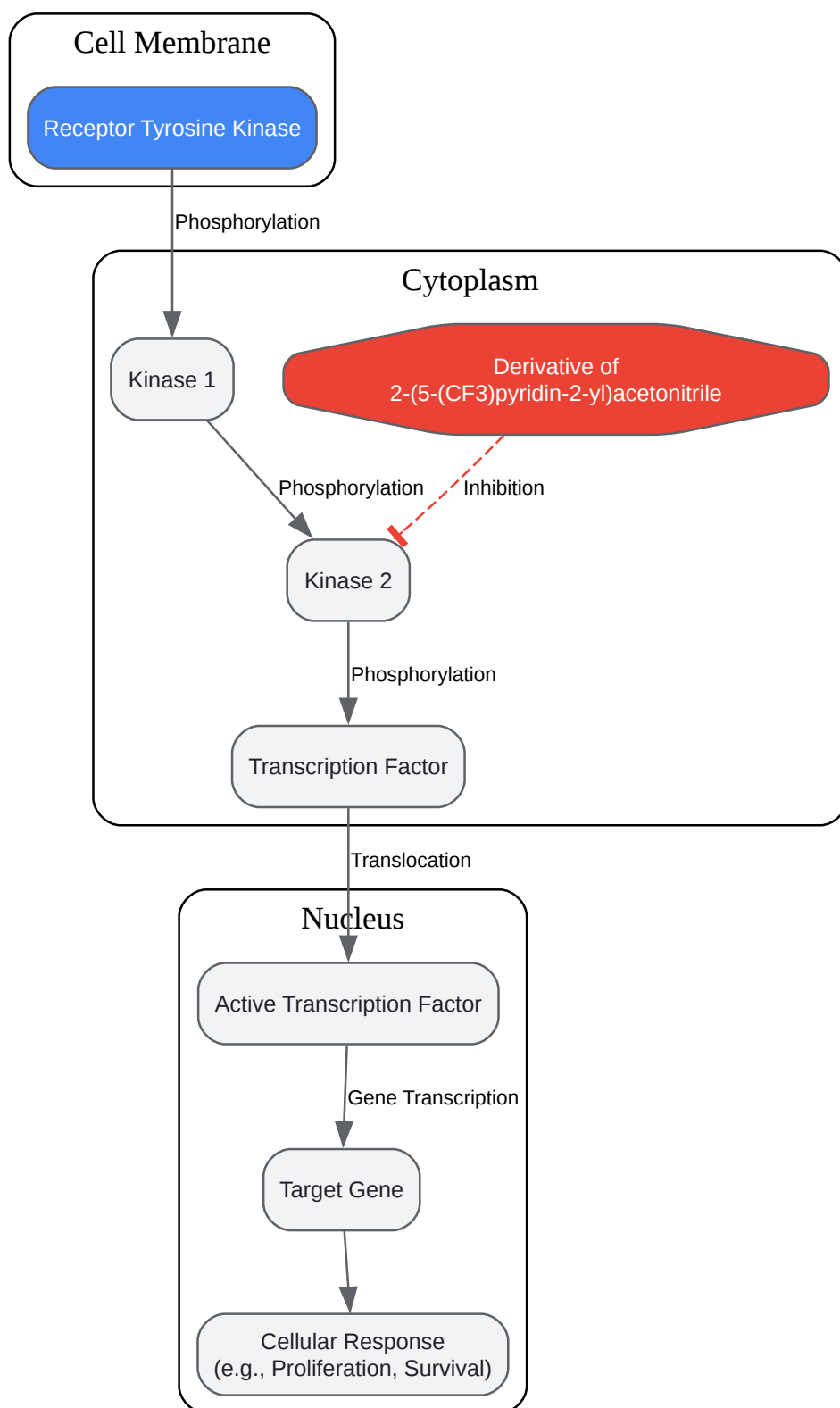
Trifluoromethylpyridines have been investigated for their potential as:

- **Anticancer Agents:** Some derivatives have shown inhibitory activity against various cancer cell lines.
- **Anti-inflammatory Agents:** The pyridine scaffold is present in numerous anti-inflammatory drugs.
- **Agrochemicals:** Many pesticides and herbicides contain the trifluoromethylpyridine moiety due to its potent biological activity.^[3]
- **Neurological Agents:** The physicochemical properties of this class of compounds make them suitable candidates for targeting the central nervous system.

The nitrile group in the target molecule can also serve as a versatile chemical handle for further synthetic modifications, allowing for the generation of diverse compound libraries for screening against various biological targets.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyridine-based compounds as kinase inhibitors, a hypothetical involvement of a **2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile** derivative in a generic kinase signaling pathway is depicted below. This is a speculative representation to illustrate a potential mechanism of action.



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Caption: A hypothetical kinase signaling pathway potentially modulated by a derivative of the title compound.

Safety and Handling

Disclaimer: This information is based on general knowledge of related compounds and may not be fully comprehensive for **2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile**. A thorough risk assessment should be conducted before handling this chemical.

- **General Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
- **Toxicology:** While specific toxicity data is unavailable, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin. The nitrile group can be a source of cyanide toxicity under certain conditions.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, CAS 939793-18-7, represents a promising scaffold for the development of novel small molecules with potential applications in medicine and agriculture. The presence of the trifluoromethyl group is anticipated to confer advantageous pharmacokinetic properties. While detailed experimental data for this specific compound is limited, this guide provides a framework based on the chemistry of analogous structures. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

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